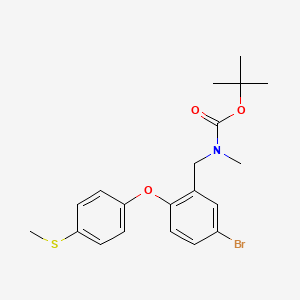

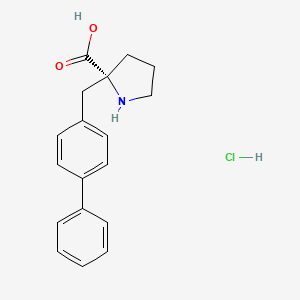

![molecular formula C10H8ClNO4S2 B2709022 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid CAS No. 924065-08-7](/img/structure/B2709022.png)

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is a chemical compound used for proteomics research . Its molecular formula is C10H8ClNO4S2 .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve protodeboronation of alkyl boronic esters . Protodeboronation is a process where boronic esters, which are highly valuable building blocks in organic synthesis, are converted to other compounds .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid:

Proteomics Research

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent to modify proteins, aiding in the identification and quantification of proteins in complex biological samples .

Drug Development

In drug development, this compound serves as a potential lead compound or intermediate in the synthesis of new pharmaceuticals. Its unique chemical structure allows for the exploration of new therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors .

Biochemical Assays

This compound is employed in various biochemical assays to study enzyme activities and interactions. It can act as a substrate or inhibitor in these assays, providing insights into enzyme kinetics and mechanisms, which are crucial for understanding metabolic pathways and disease processes .

Chemical Biology

In chemical biology, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used to probe biological systems. It can be used to label or modify biomolecules, allowing researchers to track and study the behavior of these molecules within cells and tissues .

Organic Synthesis

This compound is valuable in organic synthesis as a building block for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of diverse organic compounds .

Material Science

In material science, this compound can be used to develop new materials with specific properties. For example, it can be incorporated into polymers or other materials to enhance their chemical or physical properties, such as stability, conductivity, or reactivity .

Environmental Chemistry

Environmental chemists use this compound to study the degradation and interaction of chemicals in the environment. It can serve as a model compound to understand the behavior of similar structures in soil, water, and air, helping to assess environmental impact and develop remediation strategies .

Analytical Chemistry

In analytical chemistry, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable measurements .

将来の方向性

特性

IUPAC Name |

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIAPORYSJGFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

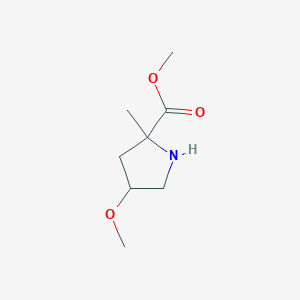

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)

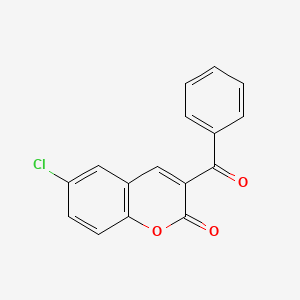

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

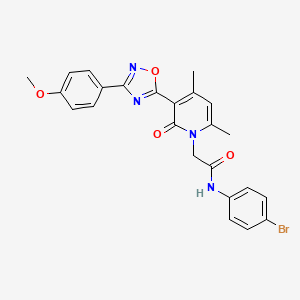

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)